molecular formula C11H18FNO4 B13679330 Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate

Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate

Cat. No.: B13679330
M. Wt: 247.26 g/mol
InChI Key: CHBKHXNHCHJSAP-UHFFFAOYSA-N
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Description

Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl ester at the 2-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including cyclization reactions.

    Introduction of Fluorine: The fluorine atom is introduced at the 3-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group at the 2-position is esterified to form the methyl ester using reagents such as methanol and a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group to convert it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. The presence of the fluorine atom can enhance binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

    Methyl (2R,3R)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents at the 3-position.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have a similar ester functionality but differ in the presence of the fluorine atom and the Boc protecting group.

Uniqueness: Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate is unique due to the combination of the Boc protecting group, the fluorine atom at the 3-position, and the methyl ester at the 2-position. This unique combination imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-fluoropyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3

InChI Key

CHBKHXNHCHJSAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F

Origin of Product

United States

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